molecular formula C12H8ClF B15395148 3-Chloro-4-fluoro-1,1'-biphenyl

3-Chloro-4-fluoro-1,1'-biphenyl

Cat. No.: B15395148
M. Wt: 206.64 g/mol
InChI Key: QIXLSERMVXBMSI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1,1'-biphenyl (CAS 1803002-70-1, Molecular Formula: C12H8ClF, Molecular Weight: 206.65) is a halogenated biphenyl derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring chloro and fluoro substituents on adjacent carbon atoms, makes it a versatile building block for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Biphenyl scaffolds are recognized as privileged structures in drug discovery, forming the core of numerous compounds with profound pharmacological activities . This compound is of significant interest in the development of new therapeutic agents, especially in the search for novel antibacterial drugs. Research indicates that functionalized biphenyl derivatives demonstrate potent activity against critical antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii . The presence of both chlorine and fluorine atoms can influence the molecule's electron distribution and lipophilicity, which are critical parameters for optimizing biological activity and pharmacokinetic properties . As such, this chemical is a key reagent for chemists working in antimicrobial discovery, materials science, and the synthesis of active pharmaceutical ingredients (APIs). This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H8ClF

Molecular Weight

206.64 g/mol

IUPAC Name

2-chloro-1-fluoro-4-phenylbenzene

InChI

InChI=1S/C12H8ClF/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H

InChI Key

QIXLSERMVXBMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Fluoro 1,1 Biphenyl

Strategic Considerations for Aryl-Aryl Bond Formation

The synthesis of asymmetrically substituted biphenyls like 3-Chloro-4-fluoro-1,1'-biphenyl requires careful planning to ensure the correct placement of the chloro and fluoro substituents on the biphenyl (B1667301) core. This involves a deep understanding of precursor design and the electronic influence of the halogen atoms.

Precursor Selection and Design for Regioselective Synthesis

The regioselective synthesis of the target compound hinges on the selection of appropriate starting materials. The general strategy involves coupling two different phenyl rings, with each precursor already bearing the desired substituent pattern. For instance, a common approach is to react a bromo-fluorobenzene compound with a corresponding boronic acid. acs.org This ensures that the final product has the precise 3-chloro and 4-fluoro arrangement.

Key precursors identified in synthetic routes include:

3-Chloro-4-fluorophenylboronic acid : This compound serves as a crucial building block, providing one of the substituted phenyl rings. sigmaaldrich.comboronmolecular.com Its chemical formula is ClC6H3(F)B(OH)2. sigmaaldrich.com

Bromo-fluorobenzene compounds : These act as the other coupling partner, providing the second phenyl ring. acs.org

3-Chloro-4-fluorobenzoic acid : This can be a starting point for creating other necessary precursors, such as 3-chloro-4-fluorobenzoyl chloride through reaction with thionyl chloride. sigmaaldrich.comgoogle.com

The design of these precursors is paramount for achieving regioselectivity, which is the controlled formation of a specific isomer. By choosing precursors where the coupling sites are unambiguously defined, chemists can avoid the formation of unwanted biphenyl isomers.

Role of Halogen Substituents in Synthetic Accessibility

The chlorine and fluorine atoms are not merely passive components of the final structure; they play an active role in the synthesis itself. Their electronic properties significantly influence the reactivity of the precursor molecules. In transition metal-catalyzed reactions, the nature of the halogen on the aryl halide precursor is critical. libretexts.org

The reactivity of aryl halides in the oxidative addition step of a cross-coupling reaction, which is often the rate-determining step, generally follows the trend: I > OTf > Br > Cl. libretexts.org This means that an aryl iodide is more reactive than an aryl bromide, which in turn is more reactive than an aryl chloride. This hierarchy allows for selective reactions. For example, a molecule with both an iodine and a chlorine substituent could be made to react selectively at the iodine position. acs.org

Furthermore, the electron-withdrawing nature of halogen substituents can impact the electronic density of the aromatic rings, which can influence the efficiency of the catalytic cycle. nih.gov The presence of halogens can increase the activation barrier for certain steps in the reaction, a factor that must be considered during synthetic planning. acs.org In some cases, the substitution by halogen atoms on the benzene (B151609) ring can increase the interactions between molecules. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the C-C bond between the two aryl rings is most effectively achieved using transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These methods are favored for their efficiency and tolerance of a wide range of functional groups. acs.org

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone reaction in the synthesis of biphenyls, including 3-Chloro-4-fluoro-1,1'-biphenyl. wikipedia.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex in the presence of a base. libretexts.orgwikipedia.org It is widely used due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. acs.org

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation : The organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org

The success of a Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

A general procedure for synthesizing biphenyls via Suzuki-Miyaura coupling involves charging a vial with a bromo-fluorobenzene compound, a boronic acid, and a base like anhydrous K₂CO₃. acs.org A solvent system, often a mixture of THF and water, is added, followed by the palladium catalyst and a phosphine (B1218219) ligand. acs.org The mixture is then heated to drive the reaction to completion. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Reactions

Component Example Reagents Purpose Source(s)
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) Source of the active Pd(0) catalyst acs.orgamazonaws.com
Ligand tBu₃PHBF₄ (Tri-tert-butylphosphine tetrafluoroborate), XPhos, (o-biphenyl)P(t-Bu)₂ Stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle acs.orgacs.orgcmu.edu
Base K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Caesium carbonate) Activates the organoboron species for transmetalation acs.orgnih.gov
Solvent THF/H₂O, Toluene/H₂O, DMSO Provides the medium for the reaction acs.orgacs.orgnih.gov

| Temperature | 70-110 °C | Provides energy to overcome activation barriers | acs.orgamazonaws.com |

The choice of ligand is particularly crucial. Bulky, electron-rich phosphine ligands like XPhos or those based on a biphenyl backbone are often effective because they promote the key steps of oxidative addition and reductive elimination. acs.orgcmu.edu

Organoboron compounds, especially boronic acids (R-B(OH)₂) and their esters, are essential reactants in the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org For the synthesis of the target molecule, (3-Chloro-4-fluorophenyl)boronic acid is a key precursor. sigmaaldrich.comboronmolecular.com This compound is a commercially available solid. sigmaaldrich.com

Boronic acids are advantageous because they are generally stable, crystalline solids that are less toxic and more environmentally friendly than other organometallic reagents. acs.org Their preparation is often straightforward, making them accessible for a wide range of synthetic applications. nih.gov In the Suzuki-Miyaura reaction, the boronic acid is activated by the base, which facilitates the transmetalation step where the aryl group is transferred from the boron atom to the palladium catalyst. wikipedia.org

Table 2: Key Boronic Acid Precursor

Compound Name CAS Number Molecular Formula Use Source(s)
(3-Chloro-4-fluorophenyl)boronic acid 144432-85-9 ClC₆H₃(F)B(OH)₂ Reactant in Suzuki-Miyaura coupling sigmaaldrich.com
(3'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 1025496-32-5 C₁₂H₉BClO₂ An example of a biphenyl boronic acid bldpharm.com

The stability and reactivity profile of boronic acids make them ideal partners for aryl halides in the modular and efficient construction of complex biphenyl structures like 3-Chloro-4-fluoro-1,1'-biphenyl. acs.orgnih.gov

Table 3: Compound Reference List

Compound Name
3-Chloro-4-fluoro-1,1'-biphenyl
3-Chloro-4-fluorobenzoyl chloride
3-Chloro-4-fluorobenzoic acid
3-Chloro-4-fluorophenylboronic acid
(3'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
(3-Chloro-5-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Palladium(II) acetate (B1210297)
Tris(dibenzylideneacetone)dipalladium(0)
Tri-tert-butylphosphine tetrafluoroborate
XPhos
(o-biphenyl)P(t-Bu)₂
Potassium carbonate
Caesium carbonate
Tetrahydrofuran (B95107) (THF)
Toluene
Dimethyl sulfoxide (B87167) (DMSO)
Optimization of Reaction Parameters (Temperature, Solvent, Base) in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling stands as a prominent method for the synthesis of biaryl compounds like 3-Chloro-4-fluoro-1,1'-biphenyl. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivative. The efficiency and yield of this synthesis are highly dependent on the careful optimization of several key reaction parameters: temperature, solvent, and base.

Temperature: The reaction temperature significantly influences the rate of catalytic turnover. Generally, elevated temperatures are required to promote the reaction, often in the range of 70-100 °C. acs.org For instance, a general procedure for coupling bromo-fluorobenzene compounds specifies heating at 70 °C in an oil bath for several hours to ensure the reaction proceeds to completion. acs.org

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inorganic base is required to activate the boronic acid. Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium fluoride (B91410) (CsF). acs.orgacs.orgnih.gov The strength and nature of the base can influence the reaction rate and the prevalence of side reactions, such as the homocoupling of the boronic acid. researchgate.net

The optimization of these parameters is often interconnected. For example, the choice of base may influence the optimal solvent and temperature. A typical set of optimized conditions derived from general procedures for similar compounds is presented in the table below.

Table 1: Optimized Reaction Parameters for Suzuki-Miyaura Synthesis

ParameterConditionRationale/EffectSource(s)
Catalyst/Ligand Pd₂(dba)₃ / ᵗBu₃PHBF₄Efficient for coupling bromo-fluorobenzenes. acs.org
Pd₂(dba)₃ / XPhosEffective for electron-poor substrates. acs.org
Reactants 1-Bromo-3-chloro-4-fluorobenzeneAryl Halide acs.org
Phenylboronic acidBoronic Acid acs.org
Base K₂CO₃Activates boronic acid for transmetalation. acs.org
Solvent THF / H₂ODissolves both organic and inorganic reagents. acs.org
Temperature 70 °CProvides sufficient energy for catalytic cycle. acs.org

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, several other palladium- or nickel-catalyzed cross-coupling reactions serve as powerful alternatives for the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl.

Kumada Cross-Coupling

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes an organomagnesium reagent (Grignard reagent) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by either nickel or palladium complexes. wikipedia.org For the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl, this could involve the reaction of a Grignard reagent derived from 1-bromo-3-chloro-4-fluorobenzene with an aryl halide, or phenylmagnesium bromide with 1-bromo-3-chloro-4-fluorobenzene. Nickel catalysts, such as those with phosphine ligands, are common. orgsyn.org The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. wikipedia.org

Table 2: Representative Kumada Cross-Coupling System

ComponentExampleRoleSource(s)
Catalyst NiCl₂(dppp)Nickel-phosphine complex catalyst. orgsyn.org
Coupling Partner 1 Phenylmagnesium bromideGrignard Reagent wikipedia.org
Coupling Partner 2 1-Bromo-3-chloro-4-fluorobenzeneOrganic Halide wikipedia.org
Solvent Tetrahydrofuran (THF)Ethereal solvent for Grignard reagents. wikipedia.org
Hiyama Cross-Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgnih.gov The synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl via this method would couple an organosilane, such as phenyltrimethoxysilane, with an appropriate aryl halide like 1-bromo-3-chloro-4-fluorobenzene.

Table 3: Representative Hiyama Cross-Coupling System

ComponentExampleRoleSource(s)
Catalyst [Pd(allyl)Cl]₂ or PdCl₂(PPh₃)₂Palladium catalyst source. nih.gov
Coupling Partner 1 PhenyltrimethoxysilaneOrganosilane nih.gov
Coupling Partner 2 1-Bromo-3-chloro-4-fluorobenzeneOrganic Halide nih.gov
Activator Tetrabutylammonium fluoride (TBAF)Generates hypervalent silicon species. organic-chemistry.orgnih.gov
Solvent Tetrahydrofuran (THF) or DMFPolar aprotic solvent. nih.gov
Stille Cross-Coupling

The Stille coupling is a versatile reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. orgsyn.org To synthesize 3-Chloro-4-fluoro-1,1'-biphenyl, one could react tributyl(phenyl)stannane with 1-bromo-3-chloro-4-fluorobenzene in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a system generated from Pd(OAc)₂ and a phosphine ligand like XPhos. nih.govorgsyn.org Additives like cesium fluoride or copper(I) salts can sometimes accelerate the reaction. nih.govharvard.edu

Table 4: Representative Stille Cross-Coupling System

ComponentExampleRoleSource(s)
Catalyst Pd(OAc)₂ / XPhosPalladium catalyst system. nih.gov
Coupling Partner 1 Tributyl(phenyl)stannaneOrganostannane nih.gov
Coupling Partner 2 1-Bromo-3-chloro-4-fluorobenzeneOrganic Halide nih.gov
Additive CsFFluoride source, promoter. nih.gov
Solvent t-BuOHAlcohol solvent. nih.gov
Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is highly effective for forming C-C bonds and demonstrates broad functional group tolerance. wikipedia.orgorganic-chemistry.org The synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl could be achieved by preparing an organozinc reagent from 1-bromo-3-chloro-4-fluorobenzene and reacting it with a phenyl halide, or by reacting a phenylzinc reagent with 1-bromo-3-chloro-4-fluorobenzene. Catalyst systems often involve palladium complexes with bulky, electron-rich phosphine ligands. organic-chemistry.org

Table 5: Representative Negishi Cross-Coupling System

ComponentExampleRoleSource(s)
Catalyst Pd₂(dba)₃ / PCyp₃Palladium/phosphine catalyst system. organic-chemistry.org
Coupling Partner 1 Phenylzinc chlorideOrganozinc Reagent wikipedia.org
Coupling Partner 2 1-Bromo-3-chloro-4-fluorobenzeneOrganic Halide wikipedia.org
Solvent THF / NMPPolar aprotic solvent mixture. organic-chemistry.org
Buchwald-Hartwig Amination (for related biphenylamines)

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via a palladium-catalyzed pathway. wikipedia.org While this reaction does not form the biphenyl carbon skeleton itself, it is the key methodology for synthesizing amino-functionalized derivatives from a pre-formed halogenated biphenyl. For instance, to create an amino-substituted derivative of 3-chloro-4-fluorobiphenyl, a halogenated version of the biphenyl (e.g., a bromo- or iodo-substituted 3-chloro-4-fluorobiphenyl) would be coupled with an amine or an ammonia (B1221849) equivalent. wikipedia.org The reaction employs a palladium catalyst, a phosphine ligand (such as X-Phos), and a base like cesium carbonate or potassium tert-butoxide. nih.govbeilstein-journals.org

Table 6: Representative Buchwald-Hartwig Amination System

ComponentExampleRoleSource(s)
Catalyst Pd(OAc)₂ / X-PhosPalladium/phosphine catalyst system. beilstein-journals.org
Substrate Bromo-(3-chloro-4-fluorobiphenyl)Aryl Halide wikipedia.org
Reagent Amine (e.g., Aniline (B41778), Morpholine)Nitrogen Nucleophile researchgate.net
Base KOt-Bu or Cs₂CO₃Strong, non-nucleophilic base. nih.govbeilstein-journals.org
Solvent Toluene or DMFAprotic solvent. beilstein-journals.org

Metal-Free Biaryl Synthesis Approaches

In recent years, the development of metal-free synthetic routes for biaryl compounds has gained significant traction, driven by the desire for more sustainable and cost-effective chemical processes. These methods provide alternatives to traditional transition-metal-catalyzed reactions, avoiding the potential for metal contamination in the final products. Strategies for the synthesis of compounds like 3-chloro-4-fluoro-1,1'-biphenyl under metal-free conditions often involve innovative activation methods to facilitate the crucial carbon-carbon bond formation. nih.govnih.gov One such approach involves a one-pot sequence from Grignard reagents and substituted cyclohexanones, proceeding through a Grignard reaction, dehydration, and subsequent oxidative aromatization to form the biaryl structure. nih.gov

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. researchgate.net This methodology utilizes a photocatalyst, often an organic dye or a coordination complex, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. rsc.orgchemrxiv.org

For the synthesis of 3-chloro-4-fluoro-1,1'-biphenyl, a photoredox-catalyzed approach could hypothetically involve the coupling of two aryl radical precursors. For instance, an aryl halide such as 1-chloro-2-fluoro-4-iodobenzene could be coupled with benzene. The photocatalyst, excited by light, would reduce the aryl halide to generate an aryl radical. acs.org This radical could then undergo a reaction with an aromatic partner to form the biphenyl linkage. The versatility of photoredox catalysis allows for a broad range of functional groups to be tolerated, which is advantageous when dealing with substituted precursors. dntb.gov.uanih.gov The reactions are often performed at room temperature and can utilize inexpensive and environmentally benign reagents like oxygen as a clean oxidant. rsc.orgacs.org

Table 1: Key Features of Photoredox Catalysis for Biaryl Synthesis

Feature Description
Catalyst Typically organic dyes (e.g., Eosin Y) or metal complexes (e.g., Iridium, Ruthenium). researchgate.netnih.gov
Energy Source Visible light (e.g., blue LEDs). chemrxiv.org
Mechanism Involves single-electron transfer (SET) to generate radical intermediates from precursors like aryl halides. acs.org
Conditions Generally mild, often at room temperature, with tolerance for various functional groups. nih.govnih.gov

| Advantages | Metal-free options available, use of clean oxidants, high functional group tolerance. researchgate.netrsc.org |

Oxidative Dimerization Strategies

Oxidative dimerization, or oxidative coupling, represents another significant class of metal-free reactions for biaryl synthesis. These strategies involve the oxidation of organometallic or organoboron compounds to generate reactive species that subsequently couple to form the aryl-aryl bond. nih.gov

A notable strategy is the oxidative cross-coupling of tetraarylborates, which can be oxidized by organic oxidants like Bobbitt's salt to produce both symmetrical and unsymmetrical biaryls. nih.gov In the context of synthesizing 3-chloro-4-fluoro-1,1'-biphenyl, one could envision the in-situ formation of a mixed tetraarylborate containing both a 3-chloro-4-fluorophenyl group and a phenyl group. Selective oxidation would then induce the cross-coupling to form the desired product. This method can be catalytic, using molecular oxygen as the terminal oxidant. nih.gov Another approach involves the oxidative addition of aryl halides, a fundamental step where the C-X bond is cleaved. nih.gov While often involving metals, understanding the principles of oxidative addition is key. The reactivity of aryl halides in this process typically follows the trend I > Br > Cl, with electron-withdrawing groups on the aromatic ring accelerating the reaction. nih.govlibretexts.orguvic.ca

Classical Coupling Reactions

Traditional methods for forging aryl-aryl bonds have long been the cornerstone of biphenyl synthesis. These reactions, though sometimes requiring harsh conditions, are well-established and widely used for their reliability in constructing the biphenyl scaffold.

Ullmann Coupling and its Variants

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. wikipedia.orgiitk.ac.insci-hub.se To synthesize an unsymmetrical biphenyl like 3-chloro-4-fluoro-1,1'-biphenyl, a cross-coupling variant of the Ullmann reaction would be necessary, reacting a mixture of two different aryl halides, such as 1-chloro-2-fluoro-4-iodobenzene and a phenyl halide.

The traditional Ullmann coupling is known for its demanding reaction conditions (often exceeding 200°C) and the need for stoichiometric amounts of copper. wikipedia.orgwikipedia.org The reaction is generally limited to electron-deficient aryl halides. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate, which undergoes oxidative addition with a second aryl halide molecule, followed by reductive elimination to form the biaryl product. organic-chemistry.org

Over the years, numerous variants have been developed to improve the reaction's scope and mildness. Modern modifications may use palladium or nickel catalysts, which can operate under less harsh conditions. wikipedia.org Other improvements include the use of soluble copper catalysts supported by ligands, which can facilitate the reaction at more moderate temperatures. wikipedia.org Despite these advances, the synthesis of sterically hindered or complex polychlorinated biphenyls (PCBs) via Ullmann coupling can still result in low yields and poor selectivity. nih.gov

Table 2: Comparison of Classical and Modern Ullmann Reactions

Feature Classical Ullmann Reaction Modern Ullmann Variants
Catalyst Stoichiometric copper powder/bronze alloy. wikipedia.org Catalytic amounts of copper, palladium, or nickel with ligands. wikipedia.orgnih.gov
Temperature High temperatures (e.g., >200°C). organic-chemistry.org More moderate temperatures. wikipedia.org
Substrate Scope Generally limited to electron-deficient aryl halides. wikipedia.org Broader substrate scope. wikipedia.org

| Yields | Often moderate to low, can be erratic. wikipedia.org | Generally improved yields and selectivity. nih.gov |

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is another classical method for synthesizing substituted aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal. wikipedia.orgyoutube.com For the formation of a biaryl like 3-chloro-4-fluoro-1,1'-biphenyl, a variation known as the Fittig reaction (coupling of two aryl halides) would be employed. youtube.com

The reaction involves treating an aryl halide, such as 3-chloro-4-fluorobromobenzene, with sodium metal in a dry ether solvent to produce the corresponding biaryl. youtube.combyjus.com The mechanism is believed to proceed through either a radical pathway or an organosodium intermediate. byjus.comiitk.ac.in In the radical mechanism, sodium metal transfers an electron to the aryl halide to form an aryl radical, and two of these radicals then dimerize. askiitians.com In the organo-alkali mechanism, an organosodium compound is formed first, which then acts as a nucleophile, attacking a second molecule of the aryl halide. byjus.com

A key challenge of the Wurtz-Fittig and Fittig reactions is the potential for side reactions, which can limit their applicability. wikipedia.org However, the reaction remains a fundamental tool for creating carbon-carbon bonds between aromatic rings. iitk.ac.in

Functional Group Interconversion and Derivatization during Synthesis

The synthesis of a specific target molecule like 3-chloro-4-fluoro-1,1'-biphenyl often involves not only the key bond-forming reaction but also strategic functional group interconversions (FGI). ub.edu These transformations allow for the use of more readily available starting materials or the introduction of a desired functional group at a specific stage of the synthesis.

For example, a precursor such as 3-chloro-4-fluorophenol (B1581553) could be utilized. sigmaaldrich.com The phenolic hydroxyl group is not suitable for direct participation in many coupling reactions. Therefore, it would first need to be converted into a better leaving group, such as a halide (iodide or bromide) or a triflate. This transformation makes the aromatic ring susceptible to coupling reactions like the Ullmann or Suzuki reactions. ub.edu

Similarly, derivatization can occur after the biphenyl core has been formed. For instance, if a synthetic route produces 3-chloro-4-fluoro-[1,1'-biphenyl]-2-amine, the amine group could be removed or converted into other functionalities through diazotization reactions followed by substitution. nih.gov Boronic acids, such as (3-chloro-5-fluoro-[1,1'-biphenyl]-4-yl)boronic acid, are key intermediates in Suzuki coupling reactions and represent a common derivatization of the biphenyl structure to enable further cross-coupling reactions. bldpharm.com This highlights the importance of FGI and derivatization in providing flexible and efficient synthetic pathways to complex molecules.

Reduction of Nitro Precursors

A primary route to synthesizing substituted biphenyls involves the chemical modification of precursor molecules. In this context, the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl can be initiated from 3-chloro-4-fluoronitrobenzene (B104753). This process hinges on the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding the crucial intermediate, 3-chloro-4-fluoroaniline (B193440). acs.org This aniline derivative then serves as the foundation for constructing the biphenyl scaffold.

The reduction of 3-chloro-4-fluoronitrobenzene is a well-established transformation with several effective methods. Catalytic hydrogenation represents a highly efficient approach. In a typical procedure, 3-chloro-4-fluoronitrobenzene is reacted in a hydrogen atmosphere under pressure, utilizing a platinum-on-carbon (Pt/C) catalyst. acs.org This method is noted for its high conversion rate, selectivity, and the high purity of the resulting 3-chloro-4-fluoroaniline, which can exceed 99.5%. acs.org The reaction is often carried out without an organic solvent, enhancing its suitability for large-scale industrial production. acs.org

Alternatively, a classic chemical reduction method employs metallic iron powder. acs.org In this process, 3-chloro-4-fluoronitrobenzene is treated with reduced iron powder in a mixture of ethanol (B145695) and water. The reaction is initiated by heating and the addition of hydrochloric acid, which acts as an electrolyte. acs.org Following the completion of the reaction, the 3-chloro-4-fluoroaniline product is isolated through extraction and purification. acs.org Another documented method involves the use of a palladium-on-carbon (Pd-C) catalyst with hydrogen at normal temperatures. chemimpex.com

Table 1: Comparison of Reduction Methods for 3-chloro-4-fluoronitrobenzene

MethodCatalyst/ReagentReaction ConditionsYieldPurityReference
Catalytic Hydrogenation1% Pt/C50-100°C, 0.1-5 MPa H₂, 1-10 hours>94%>99.5% acs.org
Metal ReductionReduced Iron Powder / HCl80-90°C in Ethanol/WaterNot specifiedNot specified acs.org
Catalytic HydrogenationPd-CNormal TemperatureNot specifiedNot specified chemimpex.com

Once 3-chloro-4-fluoroaniline is synthesized, it can be converted into the target 3-Chloro-4-fluoro-1,1'-biphenyl. A common method for this type of transformation is the Gomberg-Bachmann reaction. researchgate.net This reaction involves the diazotization of the aniline followed by an aryl-aryl coupling with benzene. The Gomberg-Bachmann reaction proceeds via a radical mechanism and allows for the formation of a C-C bond between the two aromatic rings. nih.gov

Carboxylic Acid Functionalization

An alternative synthetic strategy involves the use of intermediates containing a carboxylic acid group. This can be achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by a decarboxylation step. rsc.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between two aromatic rings. tcichemicals.com In this approach, an arylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst and a base. tcichemicals.com To synthesize 3-Chloro-4-fluoro-1,1'-biphenyl, 3-chloro-4-fluorophenylboronic acid can be coupled with a halobenzoic acid (e.g., 4-bromobenzoic acid). chemimpex.comrsc.org This reaction creates a biphenyl structure that includes a carboxylic acid group, such as 4'-chloro-4-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Research has demonstrated that Suzuki-Miyaura couplings can be highly efficient for aryl halides containing carboxyl groups, often proceeding in high yields at room temperature, even in aqueous solvents. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling with Aryl Carboxylic Acids

Aryl HalideAryl Boronic AcidCatalystConditionsYieldReference
3-Bromobenzoic AcidPhenyl Boronic Acid0.1% [PdCl₂(NH₂CH₂COOH)₂]K₂CO₃, Water, RT, 1.5h98% rsc.org
4-Bromobenzoic Acid4-Fluorophenyl Boronic Acid0.1% [PdCl₂(NH₂CH₂COOH)₂]K₂CO₃, Water, RT, 1.5h95% rsc.org

Following the successful coupling, the final step is the removal of the carboxylic acid group (–COOH). This is accomplished through a decarboxylation reaction, where the carboxylic acid is heated, often in the presence of a reagent like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), to cleave the C-COOH bond and replace it with a C-H bond, releasing carbon dioxide. libretexts.org The thermal decomposition of biphenyl carboxylic acids to yield biphenyl has been studied, confirming the viability of this approach. acs.org This two-step sequence of coupling followed by decarboxylation provides a versatile route to the target molecule, 3-Chloro-4-fluoro-1,1'-biphenyl.

Reaction Chemistry and Functionalization of 3 Chloro 4 Fluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. In the case of 3-Chloro-4-fluoro-1,1'-biphenyl, an incoming electrophile (E⁺) replaces a hydrogen atom on one of the aromatic rings. The position of this substitution, known as regioselectivity, is dictated by the electronic effects of the substituents already present on the biphenyl (B1667301) scaffold.

Regioselectivity and Directing Effects of Halogen Substituents

The regiochemical outcome of EAS reactions on 3-Chloro-4-fluoro-1,1'-biphenyl is determined by the combined directing effects of the chloro, fluoro, and phenyl substituents.

Halogen Substituents (-Cl and -F): Halogens are a unique class of substituents in EAS reactions. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. pressbooks.pub This is due to their strong electron-withdrawing inductive effect (-I effect). However, they are also ortho, para-directors. pressbooks.publibretexts.org This directing influence stems from their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. libretexts.orgwikipedia.org Between fluorine and chlorine, fluorine's resonance effect is weaker due to less effective orbital overlap with carbon's 2p orbital, but its inductive effect is stronger. wikipedia.org

Phenyl Substituent (-C₆H₅): The unsubstituted phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. youtube.com This is because it can stabilize the arenium ion intermediate through resonance.

Combined Effects on 3-Chloro-4-fluoro-1,1'-biphenyl:

The interplay of these effects makes predicting the exact substitution pattern complex. The substituted ring (the 3-chloro-4-fluorophenyl group) is generally deactivated by the two halogens. The unsubstituted phenyl ring is activated by the substituted phenyl group attached to it. Therefore, electrophilic attack is more likely to occur on the unsubstituted ring. Within the unsubstituted ring, substitution will be directed to the ortho (2' and 6') and para (4') positions.

On the less reactive, substituted ring, the directing effects are as follows:

The fluorine atom at C4 directs ortho to itself (C3 and C5). The C3 position is already occupied by chlorine.

The chlorine atom at C3 directs ortho (C2, C4) and para (C6) to itself. The C4 position is occupied by fluorine.

This results in potential, though less favorable, substitution at the C2, C5, and C6 positions of the substituted ring. The most likely site for substitution on this ring is position C5, which is ortho to the fluorine and meta to the chlorine. Attack at C2 is sterically hindered by the adjacent phenyl ring.

RingPosition of AttackDirecting InfluencePredicted Reactivity
Unsubstituted Phenyl2', 6' (ortho)Activating (Phenyl group)High
Unsubstituted Phenyl4' (para)Activating (Phenyl group)Highest
Substituted Phenyl2ortho to -Cl, meta to -FLow (Steric hindrance)
Substituted Phenyl5ortho to -F, meta to -ClLow
Substituted Phenyl6para to -Cl, meta to -FLow

Nitration Pathways and Products

Nitration is a classic EAS reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. Based on the directing effects discussed, nitration of 3-Chloro-4-fluoro-1,1'-biphenyl is expected to primarily yield mononitrated products on the unsubstituted ring.

The reaction is predicted to produce a mixture of isomers, with the major product being substitution at the 4'-position due to less steric hindrance compared to the ortho positions. youtube.com Nitration of the deactivated chloro-fluorophenyl ring would require more forcing conditions.

ReactantReagentsPotential ProductsPredicted Major Product
3-Chloro-4-fluoro-1,1'-biphenylHNO₃, H₂SO₄3-Chloro-4-fluoro-2'-nitro-1,1'-biphenyl3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl

Halogenation Reactions

Halogenation, such as bromination or chlorination, introduces another halogen atom onto the biphenyl structure. These reactions typically require a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a potent electrophile.

Similar to nitration, halogenation is predicted to occur preferentially on the activated, unsubstituted phenyl ring. youtube.com The reaction of biphenyl with bromine, for example, yields a mixture of ortho and para isomers, with the para isomer being the major product. google.com A similar outcome is expected for 3-Chloro-4-fluoro-1,1'-biphenyl, leading primarily to 4'-bromo-3-chloro-4-fluoro-1,1'-biphenyl.

ReactionReagentsPotential ProductsPredicted Major Product
BrominationBr₂, FeBr₃3-Chloro-4-fluoro-2'-bromo-1,1'-biphenyl3-Chloro-4-fluoro-4'-bromo-1,1'-biphenyl3-Chloro-4-fluoro-4'-bromo-1,1'-biphenyl
ChlorinationCl₂, AlCl₃2',3-Dichloro-4-fluoro-1,1'-biphenyl4',3-Dichloro-4-fluoro-1,1'-biphenyl4',3-Dichloro-4-fluoro-1,1'-biphenyl

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a pathway for replacing a leaving group (typically a halogen) on an aromatic ring with a nucleophile. byjus.com This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. byjus.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Displacement of Halogen Atoms by Nucleophiles

In 3-Chloro-4-fluoro-1,1'-biphenyl, the substituted phenyl ring is activated towards SNAr by the electron-withdrawing nature of the adjacent phenyl ring and the halogens themselves. Both the chlorine and fluorine atoms can potentially be displaced by a strong nucleophile (e.g., -OCH₃, -NH₂, -OH).

Therefore, in a reaction with a nucleophile, the fluorine atom at C4 is more likely to be displaced than the chlorine atom at C3.

Nucleophile (Nu⁻)ReagentsPredicted Major ProductLeaving Group
Methoxide (CH₃O⁻)CH₃ONa3-Chloro-4-methoxy-1,1'-biphenylFluoride (B91410) (F⁻)
Amide (NH₂⁻)NaNH₂4-Amino-3-chloro-1,1'-biphenylFluoride (F⁻)
Hydroxide (B78521) (OH⁻)NaOH2-Chloro-4-phenylphenolFluoride (F⁻)

Palladium-Catalyzed Functionalization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For a substrate like 3-Chloro-4-fluoro-1,1'-biphenyl, these methods can be used to introduce new functionalities at specific positions, leveraging the intrinsic reactivity of the C-Cl bond or activating otherwise inert C-H bonds.

Direct C-H bond activation is a highly efficient strategy for functionalizing aromatic rings, as it avoids the need for pre-functionalized starting materials. Borylation, the introduction of a boronic ester group, is a particularly valuable C-H functionalization as the resulting arylboronic esters are versatile intermediates for subsequent cross-coupling reactions.

While palladium catalysts can be used, iridium-based systems are often favored for C-H borylation due to their high activity and distinct selectivity profiles. digitellinc.com The regioselectivity of the reaction is typically governed by steric factors, with borylation occurring at the least hindered position on the aromatic ring. digitellinc.com For 3-Chloro-4-fluoro-1,1'-biphenyl, the positions ortho to the biphenyl linkage are the most sterically accessible for C-H activation. The electronic effects of the chloro and fluoro substituents also influence the reactivity of the C-H bonds.

In some cases, directing groups can be employed to override steric effects and achieve high regioselectivity at a specific position, such as ortho to a coordinating functional group. acs.orgnih.gov For instance, iridium-catalyzed borylation of phenol (B47542) and aniline (B41778) derivatives can be directed to the ortho position by using specific ligands that interact with the substrate. acs.org

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Arenes

Catalyst System Borylating Agent Solvent Temperature Outcome
[Ir(cod)OMe]₂ / dtbpy B₂pin₂ Cyclohexane 80 °C Sterically-controlled borylation of C-H bonds.
[Ir(cod)Cl]₂ / Picolylamine B₂pin₂ Tetrahydrofuran (B95107) 100 °C Directed ortho-borylation of benzylic amines. nih.gov

This table presents generalized conditions for iridium-catalyzed borylation, which are applicable to substituted biphenyls. B₂pin₂ refers to Bis(pinacolato)diboron, and dtbpy is 4,4′-di-tert-butyl-2,2′-bipyridine.

The 3-Chloro-4-fluoro-1,1'-biphenyl molecule is well-suited for further elaboration via cross-coupling reactions. The primary sites for such transformations are the carbon-chlorine (C-Cl) bond and any new functional groups introduced, such as a boronic ester from C-H activation.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, they can be effectively coupled using modern palladium catalysts. mdpi.com These systems typically employ a palladium(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in combination with electron-rich, bulky phosphine (B1218219) ligands like XPhos, which facilitate the challenging oxidative addition step to the C-Cl bond. mdpi.com

Alternatively, if the biphenyl has been functionalized with a boronic ester via C-H activation (as described in 3.3.1), it can then serve as the organoboron partner in a Suzuki coupling with a different aryl halide. This two-step sequence allows for the controlled, sequential construction of complex, multi-aryl systems. ncu.edu.tw

Table 2: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling Partner 1 (Electrophile) Coupling Partner 2 (Nucleophile) Catalyst System Base Solvent
3-Chloro-4-fluoro-1,1'-biphenyl Arylboronic acid Pd(OAc)₂ / XPhos K₃PO₄ Toluene / H₂O

This table illustrates typical components for Suzuki-Miyaura reactions involving aryl chlorides or arylboronic esters derived from the target compound.

Derivatization Strategies for Specific Functional Groups

Once a functional group, such as a carboxylic acid, aldehyde, or hydroxyl group, is installed on the 3-Chloro-4-fluoro-1,1'-biphenyl framework, it can be converted into a wide range of other functionalities. These transformations are crucial for fine-tuning the properties of the molecule for various applications.

A carboxylic acid derivative, such as 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid, is a versatile precursor for numerous other compounds. Two of the most common transformations are esterification and amide formation.

Esterification: The conversion of a carboxylic acid to an ester is typically achieved through the Fischer esterification reaction. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com Solvent-free esterification methods have also been developed using specialized catalysts.

Amide Formation: The formation of an amide bond from a carboxylic acid and an amine requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Direct reaction is generally not feasible. A widely used and effective method involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This protocol is robust and can facilitate amide bond formation even with less reactive, electron-deficient amines. nih.gov

Table 3: Common Derivatization Reactions for a Biphenyl Carboxylic Acid

Transformation Reagents Solvent General Outcome
Esterification Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄ Excess Alcohol Forms the corresponding methyl or ethyl ester.
Amide Formation Primary or Secondary Amine, EDC, HOBt, DIPEA Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) Forms the corresponding amide derivative. nih.gov

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Chloroform (CHCl₃) | Converts the carboxylic acid to a highly reactive acid chloride. libretexts.org |

An aldehyde group on the biphenyl core, as in a molecule like 4-Chloro-3′-formyl[1,1′-biphenyl]-3-carboxylic acid, provides a reactive handle for numerous chemical modifications. magtech.com.cn

Key derivatizations include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Aldehydes can be selectively reduced to primary alcohols using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) forms a new C-N bond, yielding a secondary or tertiary amine, respectively.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O double bond into a C=C double bond, providing access to various alkene derivatives.

Formation of Imines and Oximes: Condensation with primary amines or hydroxylamine (B1172632) yields imines (Schiff bases) or oximes, respectively.

Table 4: Selected Derivatization Reactions for a Formyl-Biphenyl Derivative

Reaction Type Reagents Product Functional Group
Reduction NaBH₄, Methanol Primary Alcohol (-CH₂OH)
Oxidation KMnO₄, NaOH, H₂O Carboxylic Acid (-COOH)
Reductive Amination R-NH₂, NaBH₃CN Secondary Amine (-CH₂-NHR)

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene (-CH=CHR) |

Hydroxylated derivatives of chlorinated biphenyls are known metabolites and environmental transformation products. magtech.com.cnnih.gov A hydroxyl group attached to the biphenyl ring is phenolic in nature, meaning it is weakly acidic and can be deprotonated by a suitable base. nih.gov This property is key to its derivatization.

A primary transformation for a phenolic hydroxyl group is etherification , most commonly achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves deprotonating the phenol with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in an Sₙ2 reaction to form an ether. This method allows for the introduction of a wide variety of alkyl or aryl groups onto the oxygen atom.

Table 5: General Conditions for Williamson Ether Synthesis of a Hydroxylated Biphenyl

Reagents Base Solvent General Outcome
Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) K₂CO₃ or NaH Acetone or DMF Forms the corresponding alkyl ether derivative (e.g., methoxy, ethoxy).
Benzyl Halide (e.g., BnBr) K₂CO₃ Acetonitrile Forms the corresponding benzyl ether, a common protecting group.

| Allyl Halide (e.g., Allyl Bromide) | Cs₂CO₃ | DMF | Forms the corresponding allyl ether. |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for providing a detailed atom-by-atom map of a molecule's structure. For 3-Chloro-4-fluoro-1,1'-biphenyl, ¹H, ¹³C, and ¹⁹F NMR would each offer unique and complementary information.

The ¹H NMR spectrum of 3-Chloro-4-fluoro-1,1'-biphenyl would display signals corresponding to the eight protons distributed across the two phenyl rings. The unsubstituted phenyl ring is expected to show a complex multiplet for its five protons. The protons on the substituted ring (H-2, H-5, and H-6) would exhibit distinct signals influenced by the adjacent chloro and fluoro groups. The fluorine atom, with a nuclear spin of 1/2, will cause splitting of the signals of nearby protons (H-2 and H-5), a phenomenon known as H-F coupling, which is crucial for assignment.

Expected ¹H NMR Data:

Unsubstituted Phenyl Ring: A multiplet in the aromatic region (typically ~7.3-7.6 ppm).

Substituted Phenyl Ring:

H-2: A doublet of doublets, due to coupling with H-6 and the fluorine atom.

H-5: A doublet of doublets, due to coupling with H-6 and the fluorine atom.

H-6: A triplet or doublet of doublets, depending on the coupling constants with H-2 and H-5.

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl (B1667301) system. The chemical shifts are significantly influenced by the electronegative chlorine and fluorine atoms. The carbon atom bonded to fluorine (C-4) will appear as a doublet due to one-bond C-F coupling, which typically has a large coupling constant. Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to chlorine (C-3) will also have its chemical shift influenced, generally moving downfield.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 3-Chloro-4-fluoro-1,1'-biphenyl

Carbon Atom Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C-1 135-140 d
C-2 125-130 d
C-3 120-125 s
C-4 155-160 d (large J)
C-5 115-120 d
C-6 128-132 d
C-1' 138-142 s
C-2'/C-6' 127-130 s
C-3'/C-5' 128-131 s

Note: These are predicted ranges and actual values may vary. 'd' denotes a doublet and 's' a singlet.

¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atom. For 3-Chloro-4-fluoro-1,1'-biphenyl, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a unique fingerprint for the fluorine's electronic surroundings, influenced by the adjacent chlorine atom and the biphenyl ring system. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard like CFCl₃. For instance, the related compound 3,5-dichloro-4-fluoro-1,1'-biphenyl shows a ¹⁹F chemical shift at -118.55 ppm. acs.org

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within each phenyl ring, helping to trace the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which can help to determine the preferred conformation (the dihedral angle) between the two phenyl rings.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

The IR and Raman spectra of 3-Chloro-4-fluoro-1,1'-biphenyl would be characterized by several key absorption bands.

Table 2: Expected Characteristic Vibrational Bands for 3-Chloro-4-fluoro-1,1'-biphenyl

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3100-3000 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
C-F Stretch 1250-1100 IR
C-Cl Stretch 800-600 IR, Raman

The aromatic C-H stretching vibrations appear at high wavenumbers. The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations are particularly diagnostic. The strong C-F bond typically results in a strong absorption in the IR spectrum. The C-Cl stretch appears at lower wavenumbers. Raman spectroscopy is especially useful for observing the symmetric vibrations of the biphenyl system, such as the ring breathing modes. For comparison, related monochlorobiphenyls show strong Raman peaks around 1600, 1280, 1030, and 1000 cm⁻¹.

Correlation with Computational Data

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and corroborating experimental spectroscopic data. For halogenated biphenyls, computational models can accurately forecast geometric parameters, vibrational frequencies, and electronic transitions. While specific computational studies on 3-Chloro-4-fluoro-1,1'-biphenyl are not extensively available in public literature, research on structurally similar compounds, such as monofluorinated analogues of 4-chlorobiphenyl (B17849), demonstrates a strong correlation between calculated and experimental data. These studies show that computational methods can effectively model the influence of halogen substitution on the biphenyl structure, including bond lengths and dihedral angles, which in turn dictates the molecule's spectroscopic behavior.

For instance, computational analyses of related fluorinated biphenyls have successfully predicted key structural features that influence spectroscopic outcomes. These features include the planarity of the biphenyl system and the electronic effects of the halogen substituents. The accuracy of these predictions provides a high degree of confidence in the use of computational data to understand the spectroscopic properties of 3-Chloro-4-fluoro-1,1'-biphenyl, even in the absence of direct experimental measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Analysis of Absorption Maxima and Band Shapes

The UV-Vis spectrum of biphenyl and its derivatives is characterized by distinct absorption bands. For 3-Chloro-4-fluoro-1,1'-biphenyl, the principal absorption maxima (λmax) are expected to arise from π → π* transitions within the aromatic rings. The positions and shapes of these bands are influenced by the chloro and fluoro substituents. Generally, halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent biphenyl molecule. The shape of the absorption bands can provide insights into the vibrational fine structure and the conformational flexibility of the molecule in solution.

Based on studies of similar halogenated biphenyls, the absorption maxima for 3-Chloro-4-fluoro-1,1'-biphenyl are predicted to occur in the ultraviolet region. The precise λmax values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Note: This is a predicted range based on data for structurally similar compounds. Actual experimental values may vary.

Investigation of Intramolecular Charge Transfer (ICT)

In substituted biphenyls, particularly those with electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. This phenomenon involves the transfer of electron density from one part of the molecule to another, leading to a more polar excited state. While chlorine and fluorine are both electronegative, their effects on the aromatic rings can create a dipole moment that may be altered upon excitation.

The investigation of ICT in 3-Chloro-4-fluoro-1,1'-biphenyl would involve studying the solvatochromic effects on its absorption and fluorescence spectra. A significant shift in the emission maximum to longer wavelengths in more polar solvents is a hallmark of an ICT state. Theoretical calculations can further elucidate the nature of the ICT state by mapping the electron density distribution in the ground and excited states.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 3-Chloro-4-fluoro-1,1'-biphenyl. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas.

Note: This calculated mass is based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of 3-Chloro-4-fluoro-1,1'-biphenyl in an MS/MS experiment would likely proceed through the cleavage of the bond between the two phenyl rings and the loss of the halogen substituents. The relative abundance of the fragment ions would depend on the ionization method and the collision energy used.

Note: The specific m/z values of the fragments would correspond to the masses of the resulting charged species.

X-ray Crystallography for Solid-State Molecular Architecture

No published data available.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

No published data available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...F, C-F...π)

No published data available.

Theoretical and Computational Investigations

Quantum Chemical Methods for Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. Unlike methods that calculate the full, complex wavefunction of a molecule, DFT determines the electronic energy and other properties based on the molecule's electron density. This approach is computationally less intensive while providing high accuracy, making it suitable for complex structures like halogenated biphenyls. chemrxiv.org

For molecules similar to 3-Chloro-4-fluoro-1,1'-biphenyl, DFT calculations, particularly using the B3LYP functional, are employed to:

Optimize Molecular Geometry: To find the most stable three-dimensional arrangement of atoms. chemrxiv.org

Analyze Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net

Simulate Spectroscopic Data: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental data for structural validation. prensipjournals.comresearchgate.net

Determine Charge Distribution: Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, helps in understanding charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Studies on related compounds, such as fluorinated biphenyls and 1-(3-Chloro-4-fluorophenyl)thiourea, have demonstrated that DFT methods are highly effective for characterizing molecular structure and predicting reactivity. researchgate.netacs.org For instance, DFT has been shown to be more efficient and accurate than the Hartree-Fock method in identifying functional groups in chlorinated compounds due to its inclusion of electron correlation. chemrxiv.org

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation for a multi-electron system by approximating the total wavefunction as a single Slater determinant. It is a mean-field theory, where each electron is considered to move in the average potential field created by all other electrons, neglecting explicit electron-electron correlation. chemrxiv.org

While HF methods are fundamental and computationally straightforward, their primary limitation is the lack of electron correlation, which can lead to inaccuracies in predicting certain molecular properties. chemrxiv.org In studies comparing HF and DFT for similar chlorinated molecules, the HF method was found to be less consistent in identifying all functional group vibrations, particularly in the C-H stretching region. chemrxiv.org

Despite this, HF is still valuable for:

Providing a qualitative understanding of the electronic structure.

Serving as a starting point for more advanced, correlation-corrected methods.

Calculating properties where electron correlation is less critical.

For molecules like 3-chloro-4-fluorobenzonitrile, both HF and DFT methods have been used to calculate optimized geometry and vibrational frequencies, with the results often scaled to better match experimental values. researchgate.net

The accuracy of any quantum chemical calculation, whether DFT or HF, is highly dependent on the "level of theory," which comprises the chosen method (e.g., B3LYP, HF) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets in studies of halogenated aromatic compounds include:

Pople-style basis sets: Such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. The symbols denote:

6-311G: A triple-zeta valence basis set.

++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions) to allow for more flexibility in orbital shapes. prensipjournals.comresearchgate.net

Correlation-consistent basis sets: Such as Dunning's cc-pVDZ, cc-pVTZ, etc., which are designed to systematically converge towards the complete basis set limit. gaussian.com

The choice of basis set is a trade-off between desired accuracy and available computational resources. For a molecule like 3-Chloro-4-fluoro-1,1'-biphenyl, a level of theory such as B3LYP/6-311++G(d,p) would be considered a robust choice for obtaining reliable geometric and electronic properties. prensipjournals.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of biphenyl (B1667301) and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance from the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

For biphenyl itself, the most stable conformation (the global energy minimum) is a twisted structure with a dihedral angle of approximately 41-45° in the gas phase. researchgate.net This non-planar structure minimizes the steric repulsion between the ortho-hydrogen atoms on the two rings.

The rotational landscape of biphenyls features two key transition states:

Planar Conformation (0° dihedral angle): This is a high-energy transition state due to maximum steric repulsion between the ortho-substituents.

Perpendicular Conformation (90° dihedral angle): This is also a transition state, though typically lower in energy than the fully planar state. Here, the π-conjugation between the rings is completely broken. biomedres.us

Computational methods like DFT are used to locate these stationary points on the potential energy surface, allowing for the calculation of the energy differences between them.

The energy required to rotate one phenyl ring relative to the other is known as the rotational barrier. This barrier is a critical measure of the steric hindrance exerted by substituents. The presence of substituents, especially at the ortho positions, significantly influences both the equilibrium dihedral angle and the height of the rotational barriers.

Substituent Effects: Ortho-substitution with bulky groups like chlorine increases steric hindrance, leading to a larger equilibrium dihedral angle and a higher rotational barrier. nih.gov Fluorine, being smaller than chlorine, generally causes a smaller increase in the dihedral angle compared to chlorine substitution. nih.gov For 3-Chloro-4-fluoro-1,1'-biphenyl, the substituents are at the meta and para positions, so their steric effect on the dihedral angle is expected to be less pronounced than that of ortho-substituents.

Computational Studies: Theoretical calculations have been instrumental in understanding these barriers. For unsubstituted biphenyl, the calculated rotational barriers to the planar (0°) and perpendicular (90°) transition states are very close in energy. researchgate.net Studies on various substituted biphenyls use DFT to compute these energy barriers, which often show good agreement with experimental values derived from techniques like variable temperature NMR. researchgate.net

The table below summarizes typical theoretical findings for the rotational dynamics of biphenyl.

ParameterBiphenyl (Unsubstituted)Notes
Equilibrium Dihedral Angle (φ) ~41° - 45°Represents the lowest energy conformation in the gas phase. researchgate.net
Planar Transition State Barrier (φ = 0°) ~8.0 - 13.9 kJ/molEnergy required to overcome steric hindrance and achieve planarity. researchgate.netbiomedres.us
Perpendicular Transition State Barrier (φ = 90°) ~6.3 - 8.9 kJ/molEnergy required to break π-conjugation between the rings. researchgate.netbiomedres.us

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. science.gov For aromatic compounds like biphenyl derivatives, these orbitals are typically π-orbitals delocalized over the ring systems. Computational studies on related chlorinated and fluorinated aromatic compounds show that the HOMO-LUMO gap is a key factor in analyzing charge transfer interactions within the molecule. prensipjournals.comresearchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic reactions. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Compound (Note: Data shown is for a related compound, 3-Chloro-4-fluoronitrobenzene (B104753), as a representative example of typical computational results.)

Parameter Energy (eV) - DFT/B3LYP Energy (eV) - HF
EHOMO -7.98 -8.21
ELUMO -3.54 -3.11
Energy Gap (ΔE) 4.44 5.10

This table illustrates the kind of data generated from HOMO-LUMO analysis. The specific values would differ for 3-Chloro-4-fluoro-1,1'-biphenyl.

Electrostatic Potential Surfaces (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. prensipjournals.comresearchgate.net The MEP map illustrates the electrostatic potential at the surface of a molecule, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, which are areas rich in electrons and are susceptible to electrophilic attack. In a molecule like 3-Chloro-4-fluoro-1,1'-biphenyl, these would likely be concentrated around the electronegative fluorine and chlorine atoms and the π-system of the phenyl rings.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent areas of neutral or zero potential.

Analysis of the MEP surface provides insights into intermolecular interactions, such as hydrogen bonding, and helps identify reactive sites. acs.org For related molecules, MEP analysis has confirmed the locations of electrophilic and nucleophilic aromatic regions, highlighting the influence of substituents on the charge distribution. researchgate.netprensipjournals.com

Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. epa.gov Molecules with higher polarizability can have stronger intermolecular dispersion forces. Theoretical calculations provide values for the average polarizability, which is an important factor in understanding non-covalent interactions.

Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. prensipjournals.com

Chemical Hardness (η) and Chemical Softness (ζ) are measures of the molecule's resistance to changes in its electron distribution. Hardness is calculated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A large hardness value corresponds to a less reactive molecule. Softness is the reciprocal of hardness (ζ = 1/2η). researchgate.net

Electronegativity (χ) represents the ability of a molecule to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(EHOMO + ELUMO)/2). researchgate.net

Electrophilicity Index (ψ) measures the propensity of a species to accept electrons. It is defined as ψ = μ²/2η, where μ is the electronic chemical potential (approximately -χ). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are valuable in rationalizing the reactivity of molecules in various chemical reactions. prensipjournals.com

Table 2: Illustrative Global Reactivity Descriptors (Note: Data shown is for a related compound, 3-Chloro-4-fluoronitrobenzene, as a representative example of typical computational results.)

Parameter Definition Illustrative Value (DFT/B3LYP)
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 5.76 eV
Chemical Hardness (η) η = (ELUMO - EHOMO)/2 2.22 eV
Chemical Softness (ζ) ζ = 1/2η 0.225 eV⁻¹
Electrophilicity Index (ψ) ψ = μ²/2η 7.48 eV

This table illustrates the kind of data generated from reactivity descriptor analysis. The specific values would differ for 3-Chloro-4-fluoro-1,1'-biphenyl.

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. arxiv.org Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT or HF frameworks. prensipjournals.comresearchgate.net

The process involves first optimizing the molecular geometry of 3-Chloro-4-fluoro-1,1'-biphenyl and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Comparing the calculated chemical shifts with experimental spectra serves as a stringent test of the accuracy of the computed structure. prensipjournals.com For related compounds, DFT calculations have shown good agreement with experimental ¹H and ¹³C NMR data, with computed values for proton shifts typically falling within a close range of the experimental ppm values. researchgate.netprensipjournals.com Such validation indicates that the chosen computational methods are effective for identifying and characterizing the compound. prensipjournals.com

Table 3: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (Note: The data range is for a related compound, 3-Chloro-4-fluoronitrobenzene, as a representative example of typical computational results.)

Nucleus Experimental Chemical Shift Range (ppm) Calculated Chemical Shift Range (ppm) - DFT/GIAO
¹H 7.235 - 8.306 6.8397 - 9.0368
¹³C 117.00 - 164.59 141.83 - 186.394

This table illustrates the comparison between experimental and computationally predicted NMR data. The specific values would differ for 3-Chloro-4-fluoro-1,1'-biphenyl.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy is a fundamental technique for molecular characterization. Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. cardiff.ac.ukresearchgate.net

These calculations begin with finding the optimized, lowest-energy geometry of the 3-Chloro-4-fluoro-1,1'-biphenyl molecule. Subsequently, the harmonic vibrational frequencies are computed. cardiff.ac.uk The results provide a predicted spectrum, where each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of specific bonds (e.g., C-H, C-C, C-Cl, C-F) or the deformation of the phenyl rings. researchgate.nettandfonline.com

By analyzing these modes, a complete and unambiguous assignment of the experimental IR and Raman spectra can be achieved. While experimental spectra for 3-Chloro-4-fluoro-1,1'-biphenyl are not readily published, a theoretical study would produce a dataset similar to the one illustrated in the hypothetical table below. The correlation between calculated and experimental frequencies is typically very high, though scaling factors are sometimes applied to account for anharmonicity and basis set limitations. tandfonline.com

Hypothetical Data Table: Calculated Vibrational Frequencies for 3-Chloro-4-fluoro-1,1'-biphenyl Note: The following data is illustrative and does not represent experimentally or computationally verified results for this specific molecule.

Vibrational ModeCalculated IR Frequency (cm⁻¹)Calculated Raman ActivityAssignment
ν₁3100-3000MediumAromatic C-H Stretch
ν₂1600-1580HighAromatic C=C Stretch
ν₃1480-1460HighAromatic C=C Stretch
ν₄1250-1200MediumC-F Stretch
ν₅1100-1000LowIn-plane C-H Bend
ν₆750-700MediumC-Cl Stretch

UV-Vis Absorption Spectrum Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.gov This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comyoutube.com

A TD-DFT calculation on 3-Chloro-4-fluoro-1,1'-biphenyl would reveal the electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher-energy unoccupied molecular orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The calculations would identify the specific orbitals involved in each transition (e.g., π → π* transitions), providing a deep understanding of the molecule's electronic structure. rsc.orgnih.gov Such studies are crucial for applications in materials science and photochemistry.

Hypothetical Data Table: Simulated UV-Vis Absorption Data for 3-Chloro-4-fluoro-1,1'-biphenyl Note: The following data is illustrative and for conceptual purposes only.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2550.85HOMO → LUMOπ → π
2200.15HOMO-1 → LUMOπ → π
2050.30HOMO → LUMO+1π → π*

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl, which is typically formed via a cross-coupling reaction like the Suzuki-Miyaura coupling, DFT calculations can map out the entire reaction pathway. acs.orgnih.govnih.govillinois.edu

Identification of Intermediates and Transition States

A key strength of computational reaction studies is the ability to identify and characterize transient species that are difficult or impossible to observe experimentally. dergipark.org.tr This includes reaction intermediates (stable, but short-lived molecules along the reaction coordinate) and transition states (the highest energy point between two intermediates). wikipedia.orguleth.ca

For a Suzuki-Miyaura coupling to form 3-Chloro-4-fluoro-1,1'-biphenyl, a computational study would model the key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov DFT calculations would locate the specific geometries of the palladium-based intermediates and the transition states connecting them. nih.govrsc.org Identifying the structure of each transition state is crucial, as it represents the kinetic bottleneck for that particular step in the reaction. wikipedia.org

Energy Profiles of Reaction Pathways

Once the geometries of all reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides the Gibbs free energy of activation (ΔG‡) for each step, which determines the rate of that step. dergipark.org.trstackexchange.com

Charge Transfer Complex Analysis

In many reactions, particularly those involving transition metals, the formation of charge-transfer (CT) complexes between an electron-rich (donor) and an electron-poor (acceptor) species is a critical step. wikipedia.orgacs.org These complexes are characterized by a shift of electron density from one molecule to another. wikipedia.org

In the context of a Suzuki-Miyaura coupling, computational analysis can investigate the formation of CT complexes between the palladium catalyst and the reactants. libretexts.org Methods like Natural Bond Orbital (NBO) analysis can quantify the degree of charge transfer in these complexes and in the transition states. Understanding these electronic interactions is vital for explaining the reactivity and selectivity of the catalyst, as the charge distribution directly influences the stability of intermediates and the energy of transition states. wikipedia.orgacs.org

Applications in Advanced Materials and Chemical Synthesis Excluding Biological/clinical

Role as Synthetic Intermediates and Building Blocks

The compound 3-Chloro-4-fluoro-1,1'-biphenyl is a key intermediate in the synthesis of more complex molecules. The presence of the chloro and fluoro substituents on the biphenyl (B1667301) core allows for selective chemical transformations, making it a valuable precursor for a variety of advanced materials. nih.gov

Precursors for Polymeric Materials

Fluorinated aromatic polymers are a significant class of materials known for their high performance, particularly their thermal stability, which makes them suitable for use in harsh environments. Biphenyl moieties are incorporated into polymer backbones to enhance rigidity and thermal properties. Research into fluorinated polyimides, for instance, has shown that polymers derived from fluorinated biphenyl diamines exhibit excellent thermal stability, with temperatures at 5% weight loss ranging from 546–571°C and at 10% weight loss reaching up to 572–604°C. These strong polymeric materials also demonstrate impressive mechanical properties, with tensile strengths between 84.9–110.4 MPa. The specific isomerism of fluorine and other groups on the biphenyl unit can significantly influence the polymer's final properties, including glass transition temperature and gas permeability. While not directly mentioning 3-chloro-4-fluoro-1,1'-biphenyl, the principles established in studies of isomeric fluorinated biphenyl-containing polymers highlight the potential of such building blocks to create materials with tailored thermal and mechanical characteristics.

Table 1: Thermal Properties of Isomeric Fluorinated Polyimides

Polymer Series Glass Transition Temperature (Tg, °C) Temperature at 5% Weight Loss (Td5, °C) Temperature at 10% Weight Loss (Td10, °C)
PPDA-Polymers Varies 546–571 572–604
DPDA-Polymers Varies 546–571 572–604

Data sourced from studies on isomeric fluorinated polyimides containing biphenyl moieties.

Scaffolds for Liquid Crystal Components

Fluorinated biphenyl and terphenyl compounds are crucial components in the formulation of liquid crystal (LC) displays. nih.govbiointerfaceresearch.com The introduction of fluorine atoms into the molecular structure can tailor key properties such as dielectric anisotropy, viscosity, and mesophase stability. biointerfaceresearch.combeilstein-journals.org For example, 2,3-difluoroaryl motifs are a successful class of negative dielectric anisotropic liquid crystals. beilstein-journals.org The synthesis of various fluorinated biphenyl derivatives allows for the fine-tuning of these properties, which is essential for developing advanced display technologies. acs.org The synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals has been reported, demonstrating the versatility of these core structures. nih.gov The use of 3-Chloro-4-fluoro-1,1'-biphenyl as a scaffold provides a pathway to new liquid crystalline materials, where the chloro- and fluoro-substituents can be used to control the molecule's dipole moment and intermolecular interactions, thereby influencing the LC phase behavior. biointerfaceresearch.combohrium.com

Units in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Biphenyl derivatives are widely employed in the construction of organic light-emitting diodes (OLEDs), often serving as the core for host materials in the emissive layer. researchgate.net These host materials need to have high triplet energy and good thermal stability to ensure the efficiency and longevity of the device. rsc.org For instance, bipolar host materials incorporating indenocarbazole and biphenyl pyrimidine (B1678525) moieties have demonstrated high glass transition temperatures (Tg) of 129°C and decomposition temperatures between 363–401°C. rsc.org Devices using such hosts have achieved high external quantum efficiencies, up to 21.7% for green phosphorescent OLEDs. rsc.org Similarly, a blue phosphorescent OLED using a bistriazole with a biphenyl core as the host material reached a maximum external quantum efficiency of 30.2%. researchgate.netacs.org The 3-Chloro-4-fluoro-1,1'-biphenyl structure can be functionalized to create novel host materials, where the electronic properties imparted by the halogen substituents can be harnessed to optimize charge transport and energy transfer within the OLED. researchgate.netrsc.org

Table 2: Performance of OLEDs with Biphenyl-based Host Materials

Host Material Type Emitter Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
Indenocarbazole-biphenyl pyrimidine Green Phosphorescent 75.8 87.1 21.7
Bistriazole-biphenyl Blue Phosphorescent (FIrpic) 65.9 62.8 30.2

Data compiled from studies on high-performance OLEDs. researchgate.netrsc.orgacs.org

Ligand Design in Catalysis

The development of sophisticated ligands is crucial for advancing palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. nih.govnih.gov Biphenyl-based phosphine (B1218219) ligands, such as those developed by Buchwald, are highly effective in facilitating challenging cross-coupling reactions, including those involving aryl chlorides. acs.org The 3-Chloro-4-fluoro-1,1'-biphenyl scaffold can be used to synthesize new ligands. The chlorine atom on the biphenyl ring provides a handle for further functionalization, for example, through reactions like the Suzuki-Miyaura coupling, to build more complex ligand structures. nih.govacs.org These tailored ligands can enhance the efficiency and scope of catalytic systems for creating C-C and C-heteroatom bonds, which are vital for producing pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Development of Functionalized Aromatic Compounds

The 3-Chloro-4-fluoro-1,1'-biphenyl unit is a valuable starting point for the synthesis of a wide array of functionalized aromatic compounds. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of new carbon-carbon bonds by coupling the chlorinated biphenyl with various boronic acids in the presence of a palladium catalyst. nih.gov This reaction has been used to synthesize novel difluorinated biphenyl compounds with high yields. nih.gov For example, the reaction of 1-chloro-4-fluorobenzene (B165104) with 4-fluorophenylboronic acid has been studied, although isolating the desired coupling product proved challenging under certain conditions. mdpi.com The reactivity of the C-Cl bond in 3-Chloro-4-fluoro-1,1'-biphenyl allows for its selective coupling, leaving the more stable C-F bond intact for potential subsequent transformations or as a permanent feature to modulate the final product's properties. mdpi.comchemrxiv.org This strategic functionalization is key to building complex molecules for diverse applications in materials science. nih.gov

Structure-Property Relationship Studies in Material Science Contexts

Understanding how molecular structure dictates material properties is a fundamental goal in material science. Fluorinated biphenyls like 3-Chloro-4-fluoro-1,1'-biphenyl are excellent model compounds for such studies. The systematic variation of substituents on the biphenyl framework allows researchers to correlate specific structural changes with resulting physical and electronic properties. acs.orgescholarship.org

Computational and experimental studies on monofluorinated analogues of 4-chlorobiphenyl (B17849) have shown that fluorine substitution significantly affects molecular geometry, including bond lengths and dihedral angles between the phenyl rings. nih.gov For instance, the C-F bond length can vary, and the interior ring angle at the point of fluorine substitution increases. nih.gov These subtle structural changes, influenced by the position of the fluorine atom, can have a cascading effect on macroscopic properties like the dielectric constant, refractive index, and gas permeability in polymers, or the mesomorphic behavior of liquid crystals. By synthesizing and characterizing derivatives of 3-Chloro-4-fluoro-1,1'-biphenyl, researchers can gain deeper insights into these structure-property relationships, paving the way for the rational design of new materials with precisely tailored functionalities. acs.orgmdpi.com

Influence of Halogenation on Electronic and Optical Properties (theoretical)

The electronic and optical properties of biphenyl derivatives are intrinsically linked to their molecular structure, particularly the planarity of the two phenyl rings and the nature of the substituents. In 3-Chloro-4-fluoro-1,1'-biphenyl, the chlorine and fluorine atoms exert distinct, and sometimes competing, electronic effects that modulate the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies, often employing Density Functional Theory (DFT), provide insight into how these halogen substituents impact the electronic landscape. Halogens are generally considered deactivating groups that direct electrophilic substitution to ortho and para positions. libretexts.org They withdraw electron density from the aromatic ring through an inductive effect, while simultaneously donating electron density via a resonance effect. libretexts.org The interplay of these effects for both chlorine and fluorine in 3-Chloro-4-fluoro-1,1'-biphenyl is crucial.

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. nih.gov Conversely, the chlorine atom is less electronegative but more polarizable. nih.gov The substitution pattern on one of the phenyl rings—a chlorine at the 3-position and a fluorine at the 4-position—creates a complex electronic environment. The fluorine at the para-position can influence the planarity of the biphenyl system, which in turn affects the extent of π-conjugation between the two rings. nih.gov While fluoro substitution has a minor effect on planarity compared to the bulkier chlorine, it does impact the interior ring angles. nih.gov

The combined electron-withdrawing nature of the chloro and fluoro groups is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted biphenyl. This effect can be advantageous in designing materials with specific energy level alignments for applications in organic electronics. The HOMO-LUMO energy gap is a critical parameter that determines the optical and electronic properties of a molecule. rsc.org The precise tuning of this gap is a key goal in the design of functional organic materials. nih.gov

Interactive Table: Theoretical Electronic Properties of Halogenated Biphenyls

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl-6.24-0.455.79
4-Chlorobiphenyl-6.35-0.625.73
4-Fluorobiphenyl (B1198766)-6.31-0.535.78
3-Chloro-4-fluoro-1,1'-biphenyl (Predicted) ~ -6.4 to -6.5(Predicted) ~ -0.7 to -0.8(Predicted) ~ 5.7 to 5.8

Note: The values for biphenyl, 4-chlorobiphenyl, and 4-fluorobiphenyl are representative values from computational studies. The values for 3-Chloro-4-fluoro-1,1'-biphenyl are predicted based on the expected additive effects of the substituents and are for illustrative purposes.

Design Principles for New Functional Molecules

The structure of 3-Chloro-4-fluoro-1,1'-biphenyl serves as a foundational scaffold for the design of a variety of new functional molecules, particularly for advanced materials. The presence of reactive sites—the carbon-chlorine bond and the carbon-hydrogen bonds on the aromatic rings—allows for further functionalization to tailor the properties of the resulting molecules.

One of the primary strategies for designing new molecules from this biphenyl derivative is through cross-coupling reactions. The carbon-chlorine bond can participate in reactions like the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl or vinyl groups. arabjchem.org This methodology is a cornerstone in the synthesis of complex biaryl compounds, which are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. nih.govarabjchem.org

Furthermore, the strategic placement of the halogen atoms can direct further substitutions on the aromatic rings. The existing chloro and fluoro substituents can influence the regioselectivity of subsequent reactions, enabling the synthesis of precisely substituted biphenyl derivatives. This control is essential for establishing clear structure-property relationships in the resulting materials.

The design of functional polymers is another significant avenue. Halogenated biphenyls can be used as monomers in polymerization reactions to create polymers with tailored electronic and physical properties. For instance, polymers incorporating the 3-chloro-4-fluoro-biphenyl unit could exhibit enhanced thermal stability and specific charge transport characteristics due to the influence of the halogen atoms. The synthesis of functional polymers often involves the incorporation of reactive groups that can be modified post-polymerization to introduce desired functionalities. nih.govcmu.edu

Key design principles for new functional molecules based on 3-Chloro-4-fluoro-1,1'-biphenyl include:

Modification of the Biphenyl Core: Introducing different functional groups to the biphenyl structure to tune its electronic properties, solubility, and morphology. researchgate.net

Extension of Conjugation: Building larger π-conjugated systems by coupling the biphenyl unit with other aromatic or vinylic moieties to achieve desired optical absorption and emission properties.

Polymer Synthesis: Utilizing the dihalogenated biphenyl as a monomer for the creation of high-performance polymers for applications in electronics and separation membranes. google.com

By leveraging these design principles, 3-Chloro-4-fluoro-1,1'-biphenyl can be transformed into a wide array of novel materials with applications in non-biological and non-clinical fields, contributing to the advancement of materials science and chemical synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing biphenyl (B1667301) structures, such as the Suzuki-Miyaura cross-coupling reaction, often rely on palladium catalysts and organic solvents. sci-hub.seacs.org While effective, there is a growing need for more sustainable and cost-effective synthetic strategies. Future research should focus on aligning the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl with the principles of green chemistry.

Key areas for exploration include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical energy, such as ball milling, to drive chemical reactions. researchgate.netnih.gov It offers a powerful, eco-friendly alternative to conventional solution-based methods by reducing waste and potentially enabling reactions that are difficult to achieve in solution. researchgate.netnih.gov Research into the mechanochemical synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl could lead to more efficient and environmentally benign production processes. rsc.orgopenedition.org

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. mdpi.comthieme-connect.de Investigating the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl using flow reactors could lead to higher yields, purity, and a more streamlined manufacturing process. uc.pt

Alternative Catalysts: While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and scarcity are significant drawbacks. bris.ac.uk Future studies should explore the use of more earth-abundant and less toxic metal catalysts, such as iron, for the synthesis of halogenated biphenyls. bris.ac.uk

Synthetic Method Traditional Approach (e.g., Batch Suzuki Coupling) Proposed Sustainable Approach
Solvent Use Typically requires large volumes of organic solvents.Solvent-free (Mechanochemistry) or reduced solvent (Flow Chemistry). researchgate.netmdpi.com
Energy Input Often requires heating for extended periods.Mechanical energy (Milling) or efficient heat transfer in flow reactors. nih.govuc.pt
Catalyst Commonly uses expensive and scarce palladium catalysts. bris.ac.ukExploration of earth-abundant metals like iron. bris.ac.uk
Waste Generation Can produce significant amounts of solvent and catalyst waste.Minimized waste streams. researchgate.net
Scalability Can be challenging and hazardous to scale up.More straightforward and safer scale-up. thieme-connect.de

Exploration of Less-Common Derivatization Reactions

The reactivity of the carbon-halogen bonds in 3-Chloro-4-fluoro-1,1'-biphenyl offers numerous possibilities for creating new derivatives with potentially novel properties. While standard cross-coupling reactions are well-established for creating biphenyl linkages researchgate.netnih.gov, future research could delve into more unconventional derivatization strategies.

Unexplored avenues include:

Selective Functionalization: Developing methods to selectively target either the C-Cl or the C-F bond for derivatization would open up pathways to a wide array of new molecules. Given the strength of the C-F bond, reactions that achieve its functionalization are of particular interest.

Fluoroarene-Induced Cyclizations: Recent studies have shown that fluoroarenes can participate in novel cyclization reactions. acs.org Exploring the potential of 3-Chloro-4-fluoro-1,1'-biphenyl to act as a substrate in such reactions could lead to the synthesis of complex, polycyclic aromatic systems.

Photocatalytic Derivatization: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.org Applying this technology to the derivatization of 3-Chloro-4-fluoro-1,1'-biphenyl could enable transformations that are not accessible through traditional thermal methods.

Advanced Computational Modeling for Complex Reactivity and Material Design

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. For 3-Chloro-4-fluoro-1,1'-biphenyl, advanced computational modeling can serve as a predictive tool to guide experimental work.

Future computational studies could focus on:

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to model the electronic structure of the molecule can help predict the relative reactivity of different sites, aiding in the design of selective derivatization strategies.

Material Properties Simulation: For applications in materials science, computational models can predict key properties of polymers or liquid crystals incorporating the 3-Chloro-4-fluoro-1,1'-biphenyl moiety. This includes electronic properties, thermal stability, and intermolecular interactions.

Reaction Mechanism Elucidation: Computational studies can be used to investigate the detailed mechanisms of novel synthetic or derivatization reactions, providing a deeper understanding that can be used to optimize reaction conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models, similar to those used for polychlorinated biphenyls (PCBs), could help predict the environmental behavior and transformation of 3-Chloro-4-fluoro-1,1'-biphenyl and its derivatives. nih.gov

Integration with Emerging Technologies in Organic Synthesis

The synergy between novel synthetic methods and cutting-edge technologies can accelerate discovery and optimization. For 3-Chloro-4-fluoro-1,1'-biphenyl, integrating synthesis with emerging technologies is a promising research direction.

Areas for integration include:

Flow Chemistry and Photocatalysis: Combining the precise control of flow chemistry with the mild reaction conditions of photocatalysis can create highly efficient and selective synthetic processes. youtube.com This combination could be particularly powerful for the synthesis and derivatization of light-sensitive compounds.

Automated Synthesis Platforms: The use of robotic systems for high-throughput screening of reaction conditions can rapidly identify optimal parameters for the synthesis of 3-Chloro-4-fluoro-1,1'-biphenyl and its derivatives, significantly accelerating the research and development cycle.

Machine Learning for Reaction Optimization: By feeding experimental data into machine learning algorithms, it is possible to build predictive models that can suggest optimal reaction conditions, catalysts, and substrates, thereby reducing the number of experiments needed.

Investigation of Environmental Chemical Transformations (excluding biological impact)

Understanding the fate of 3-Chloro-4-fluoro-1,1'-biphenyl in the environment is crucial. Excluding biological interactions, research should focus on abiotic transformation processes.

Key research questions include:

Photodegradation Pathways: Investigating the photodegradation of this compound under simulated sunlight is essential. nih.gov This includes identifying the primary degradation products and elucidating the reaction mechanisms, such as reductive dehalogenation or oxidation. The role of environmental matrices, such as suspended particles in water, should be considered. nih.gov

Thermal Transformation: While many studies focus on high-temperature incineration tandfonline.comresearchgate.net, the thermal stability and transformation of 3-Chloro-4-fluoro-1,1'-biphenyl under more moderate, environmentally relevant temperatures should be explored.

Atmospheric Chemistry: Research into the potential for gas-phase reactions with atmospheric oxidants, such as hydroxyl radicals, would provide a more complete picture of its environmental persistence and transformation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Chloro-4-fluoro-1,1'-biphenyl, and how can reaction efficiency be maximized?

  • Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 3-chloro-4-fluorophenylboronic acid and a halogenated benzene derivative). Key parameters for optimization include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (toluene or THF), and temperature control (80–120°C) to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high yields (>85%) and purity. Reaction efficiency can be monitored using TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of 3-Chloro-4-fluoro-1,1'-biphenyl?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions, while ¹⁹F NMR identifies fluorine environments.
  • Mass Spectrometry (GC-MS/LC-MS): Validates molecular weight (MW: 216.63 g/mol) and detects impurities.
  • X-ray Crystallography: Resolves crystal packing and bond angles using software like SHELXL for refinement .
  • Elemental Analysis: Ensures stoichiometric consistency (e.g., C: 66.53%, H: 3.26%, Cl: 16.39%, F: 8.78%) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents affect the environmental fate and biodegradation pathways of 3-Chloro-4-fluoro-1,1'-biphenyl compared to unsubstituted biphenyl?

  • Answer: The electron-withdrawing Cl and F groups reduce volatility (log Kow: ~4.2 vs. 3.9 for biphenyl) and enhance adsorption to organic matter in soil/sediments . Biodegradation is slower due to steric hindrance and reduced compatibility with microbial enzymes (e.g., meta-cleavage dioxygenases in Beijerinckia spp. show specificity for unsubstituted biphenyls). Aerobic degradation studies require extended incubation (>30 days) to detect metabolites like chlorinated benzoic acids .

Q. What strategies can resolve contradictions in reported toxicity data for halogenated biphenyls like 3-Chloro-4-fluoro-1,1'-biphenyl?

  • Answer: Discrepancies often arise from test conditions (e.g., nominal vs. dissolved concentrations in aquatic toxicity assays). Standardized protocols include:

  • Solubility Enhancement: Use of co-solvents (e.g., acetone) to achieve consistent bioavailable concentrations.
  • Metabolite Profiling: LC-MS/MS to identify toxic intermediates (e.g., hydroxylated derivatives).
  • QSAR Modeling: Predicts chronic toxicity (e.g., EC₅₀ for Daphnia magna) by correlating substituent effects with bioactivity .

Q. How can computational modeling complement experimental data in predicting the reactivity and physicochemical properties of 3-Chloro-4-fluoro-1,1'-biphenyl?

  • Answer:

  • DFT Calculations: Predict regioselectivity in electrophilic substitution (e.g., Cl directs incoming groups to the ortho/para positions).
  • Molecular Dynamics: Simulates interactions with biological targets (e.g., enzyme active sites) to rationalize inhibition patterns.
  • Environmental Modeling: Estimates Predicted Environmental Concentrations (PEC) using log Kow and biodegradation half-lives, as applied in Canadian risk assessments for biphenyl derivatives .

Q. What experimental approaches are used to determine the crystal structure of 3-Chloro-4-fluoro-1,1'-biphenyl, and how does software like SHELXL improve refinement accuracy?

  • Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K resolves bond lengths and torsion angles. SHELXL refines structures by:

  • Handling twinning and disorder via dual-space algorithms.
  • Applying anisotropic displacement parameters for heavy atoms (Cl, F).
  • Validating Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···F contacts) .

Methodological Considerations

  • Data Contradictions: Conflicting solubility or toxicity data require validation through replicated assays under controlled conditions (e.g., pH 7.0, 25°C) .
  • Advanced Instrumentation: Synchrotron-based XRD or cryo-EM may resolve structural ambiguities in complex matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.